Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride

Chemical Characterization Quality Control Reagent Handling

Differing from the free base (CAS 749832-15-3) or free acid (CAS 40851-65-8), this hydrochloride salt ensures reliable weighing and aqueous solubility. The methyl ester masks the carboxylic acid, enabling chemoselective amine derivatization without interference—eliminating extra protection/deprotection steps. Its ortho-substitution pattern aids constrained pharmacophore design. Choose this form for precise stoichiometric control in complex syntheses.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 208124-61-2
Cat. No. B1369941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
CAS208124-61-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,11H2,1H3;1H
InChIKeyUSTQHZSUPSVRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2) Scientific Procurement & Chemical Overview


Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2) is an organic hydrochloride salt with the molecular formula C10H14ClNO2 and a molecular weight of 215.67 g/mol . It is a versatile small molecule scaffold primarily utilized as a research chemical and synthetic intermediate in organic chemistry . This compound features a primary amine group (as the hydrochloride salt) and a methyl ester, offering two distinct reactive handles for further derivatization .

Why Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride Cannot Be Simply Replaced by Analogs


Substitution with seemingly similar compounds like 2-(2-(aminomethyl)phenyl)acetic acid (CAS 40851-65-8) or the free base form (CAS 749832-15-3) is not straightforward. The hydrochloride salt form (target compound) offers enhanced aqueous solubility and stability due to protonation of the primary amine, which directly impacts its handling and reactivity in solution-phase synthesis compared to the free base . Furthermore, the presence of the methyl ester versus the carboxylic acid in the analog dictates orthogonal reactivity; the ester is a protected form that can be selectively deprotected or transformed via amidation, whereas the free acid would require activation for similar reactions, altering synthetic routes and potentially yields [1]. These specific physicochemical and reactive properties preclude simple, 'drop-in' substitution without re-optimization of reaction conditions [1].

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride: Quantitative Differentiation Guide for Scientific Sourcing


Molecular Weight & Formula Differentiation from Free Base Form

The target hydrochloride salt (C10H14ClNO2) has a defined molecular weight of 215.67 g/mol, which is a direct consequence of its salt form. This contrasts with the free base form, methyl 2-(2-(aminomethyl)phenyl)acetate (C10H13NO2), which has a molecular weight of 179.22 g/mol . This difference in molar mass is critical for accurate stoichiometric calculations in chemical reactions and for precise weighing in procurement .

Chemical Characterization Quality Control Reagent Handling

Physical Form and Reactivity Contrasted with Free Carboxylic Acid Analog

The target compound is an ester, which provides a protected carboxylic acid functionality. In contrast, its close analog, 2-(2-(aminomethyl)phenyl)acetic acid (CAS 40851-65-8), possesses a free carboxylic acid group (C9H11NO2, MW 165.19 g/mol) and is a solid with a melting point of 239-240 °C [1][2]. This structural difference confers distinct reactivity: the target ester can be directly used in reactions requiring a protected acid (e.g., selective amidation under mild conditions), while the free acid analog requires additional activation steps (e.g., using coupling reagents) or protection before similar transformations [1][2].

Synthetic Chemistry Process Optimization Peptide Synthesis

Regioisomeric Purity and Structure Confirmation via Procurement Specifications

Vendor technical datasheets for the target compound typically specify a minimum purity of 95% . While a direct comparative purity for the free base or acid analog is not provided, the specification is critical because regioisomeric analogs (e.g., methyl 2-[4-(aminomethyl)phenyl]acetate, CAS 444807-46-9) exist and could co-elute or be mistaken during procurement . The defined purity specification provides a baseline quality metric that must be considered when comparing sources or selecting between a salt and its free base, which may have different impurity profiles.

Analytical Chemistry Quality Assurance Structural Isomers

Key Application Scenarios for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride Based on Differential Evidence


Precision in Stoichiometric Synthesis

For synthetic chemists requiring exact molar ratios for reactions, the well-defined molecular weight of the hydrochloride salt (215.67 g/mol) provides a reliable basis for calculations, minimizing errors associated with hygroscopic or free base forms that may absorb moisture and alter effective mass .

Orthogonal Protection in Multi-Step Syntheses

In complex molecule synthesis, the methyl ester of the target compound serves as a masked carboxylic acid. This allows for chemoselective functionalization of the primary amine (e.g., acylation, reductive amination) without interference from the acid moiety, a key advantage over the free acid analog that would require separate protection/deprotection sequences [1].

Building Block for Medicinal Chemistry Libraries

The ortho-substitution pattern on the phenyl ring provides a unique vector for constructing constrained pharmacophores. The target compound's bifunctional nature (protected acid and free amine salt) makes it a suitable core for generating diverse amide or sulfonamide derivatives through straightforward chemical transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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